molecular formula C28H42O13 B1249083 Taxumairol O

Taxumairol O

Cat. No. B1249083
M. Wt: 586.6 g/mol
InChI Key: UKTPGJFEWDPYOU-CDGZCQTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxumairol O is a natural product found in Taxus mairei with data available.

Scientific Research Applications

Taxumairol O Structure and Isolation

This compound, a novel taxoid, was isolated from the roots of Taxus mairei. Its structure was identified using advanced NMR techniques (Shen, Lo, Chen, Kuo, & Hung, 2000).

Related Taxoids and Their Biological Activity

While direct studies on this compound's biological activities are limited, related taxoids from Taxus mairei have shown significant cytotoxic activities. For instance, Taxumairol A exhibited cytotoxicities against various tumor cell lines (Shen, Tai, & Chen, 1996). Additionally, another taxoid, Taxumairol K, demonstrated mild cytotoxicity against HeLa tumor cells (Shen, Chen, & Kuo, 1998).

Taxumairols in Cancer Research

Taxumairols, including compounds similar to this compound, have been integral in cancer research. For example, taxumairols U and V showed significant cytotoxicities against human hepatoma tumor cells (Shen, Prakash, Chen, Hwang, Kuo, & Chen, 2001).

properties

Molecular Formula

C28H42O13

Molecular Weight

586.6 g/mol

IUPAC Name

[(1S,2S,3R,4S,5S,7S,8S,9R,10R,13S)-9,10,13-triacetyloxy-1,2,4,5-tetrahydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-7-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate

InChI

InChI=1S/C28H42O13/c1-12-17(38-13(2)30)10-28(37)23(35)22-26(8,19(39-14(3)31)9-18(34)27(22,36)11-29)24(41-16(5)33)21(40-15(4)32)20(12)25(28,6)7/h17-19,21-24,29,34-37H,9-11H2,1-8H3/t17-,18-,19-,21+,22-,23-,24-,26+,27-,28+/m0/s1

InChI Key

UKTPGJFEWDPYOU-CDGZCQTISA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)O)(CO)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(C3C(C(C2(C)C)(CC1OC(=O)C)O)O)(CO)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C

synonyms

7beta-9alpha,10beta,13alpha-tetraacetoxy-1beta,2alpha,4alpha,5alpha,20-pentahydroxytax-11-ene
taxumairol O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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